REACTION_CXSMILES
|
C(O)(C(F)(F)F)=O.CC(OC([N:15]1[C:23]2[CH:22]=[CH:21][N:20]=[CH:19][C:18]=2[CH:17]=[C:16]1[CH:24]=[O:25])=O)(C)C>ClCCl>[NH:15]1[C:23]2[CH:22]=[CH:21][N:20]=[CH:19][C:18]=2[CH:17]=[C:16]1[CH:24]=[O:25]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
2-formyl-1H-pyrrolo[3,2-c]pyridine-1-carboxylic acid 1,1-dimethylethyl ester
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)N1C(=CC=2C=NC=CC21)C=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heat the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 hours
|
Duration
|
3 h
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
ADDITION
|
Details
|
dilute the residue with 300 ml EtOAc
|
Type
|
WASH
|
Details
|
wash with saturated sodium bicarbonate solution (3×) and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry the organic phase (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(=CC=2C=NC=CC21)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.24 g | |
YIELD: CALCULATEDPERCENTYIELD | 75.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |